molecular formula C23H27FN4O2 B017335 Risperidone-d4 CAS No. 1020719-76-9

Risperidone-d4

Katalognummer: B017335
CAS-Nummer: 1020719-76-9
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: RAPZEAPATHNIPO-RIEWMPPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Risperidon-d4 ist eine deuterierte Form von Risperidon, einem atypischen Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird. Die Deuteriumatome in Risperidon-d4 ersetzen vier Wasserstoffatome, was in pharmakokinetischen Studien als interner Standard zur Quantifizierung von Risperidon nützlich sein kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Risperidon-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Risperidonmolekül. Eine gängige Methode ist die Verwendung deuterierter Vorläufer. Beispielsweise kann 6-Fluor-3-(4-Piperidinyl)-1,2-benzisoxazolhydrochlorid mit 3-(2-Chlorethyl)-2-methyl, 6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-on in einer umweltfreundlichen basischen wässrigen Lösung oder Suspension umgesetzt werden . Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um rohes Risperidon zu erhalten, das anschließend gereinigt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von Risperidon-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Einarbeitung von Deuteriumatomen und das Fehlen von Verunreinigungen zu bestätigen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. One common method is to start with deuterated precursors. For example, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be reacted with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude risperidone, which is then purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the absence of impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Risperidon-d4 kann, wie Risperidon, verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Risperidone-d4 serves as a valuable tool in pharmacokinetic studies due to its distinct isotopic labeling. This allows researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems more precisely than with standard risperidone.

  • Case Study : A study investigated the correlation between hair and serum concentrations of risperidone using deuterated forms to enhance detection accuracy. The findings suggested that hair analysis could serve as a non-invasive method for monitoring risperidone levels in patients, potentially improving therapeutic drug monitoring practices .

Receptor Binding Studies

The binding affinity of this compound to various receptors provides insights into its mechanism of action. It is known to antagonize dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its therapeutic effects.

  • Research Findings : In juvenile rats treated with this compound, significant increases in D2 and D4 receptor labeling were observed in critical brain regions such as the medial prefrontal cortex and hippocampus. This suggests that this compound can effectively mimic the pharmacological profile of its parent compound while allowing for clearer tracking of receptor interactions .

Metabolite Analysis

This compound is also used to study the metabolism of risperidone and its active metabolite, 9-hydroxyrisperidone (9-OH-RSP). The deuterated form helps differentiate between the parent drug and its metabolites during analytical procedures.

  • Analytical Method : Researchers have developed methods using liquid chromatography coupled with mass spectrometry (LC-MS) to quantify risperidone and its metabolites in biological samples. The use of this compound as an internal standard enhances the reliability of these measurements .

Clinical Research Applications

This compound has been employed in clinical research settings to assess treatment responses and side effects in various populations.

  • Study on Schizophrenia : A study measured mRNA expression levels of serotonin receptors in patients with schizophrenia before and after treatment with this compound. Results indicated that treatment led to a significant reduction in 5-HT2A receptor expression, correlating with improvements in clinical symptoms as measured by the PANSS scale .

Off-Label Uses and Broader Implications

While primarily used for schizophrenia and bipolar disorder, risperidone has off-label applications for conditions such as autism spectrum disorders, aggression in dementia patients, and various mood disorders. Research using this compound aids in understanding these broader implications by providing clearer data on efficacy and safety profiles.

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacokineticsTracking ADME properties using deuterated analogsHair analysis correlates with serum levels for effective monitoring .
Receptor BindingStudying binding affinities to D2 and 5-HT2A receptorsIncreased receptor labeling observed in juvenile models .
Metabolite AnalysisDifferentiating between risperidone and 9-OH-RSPLC-MS methods improve measurement accuracy .
Clinical ResearchAssessing treatment responses in schizophrenia patientsSignificant decrease in 5-HT2A receptor expression correlating with symptom improvement .
Off-Label UsesExploring broader therapeutic applications beyond primary indicationsInsights into efficacy for conditions like autism and mood disorders through detailed research.

Wirkmechanismus

Risperidone-d4 exerts its effects by inhibiting the binding of serotonin and dopamine to their respective receptors. This leads to altered neurotransmission and downstream effects on neuronal function. Specifically, this compound binds with high affinity to serotonin 5-HT2A receptors and dopamine D2 receptors, reducing overactivity in central mesolimbic and mesocortical pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Risperidon-d4 ist aufgrund der Einarbeitung von Deuteriumatomen einzigartig, was es besonders nützlich in pharmakokinetischen Studien macht. Die Deuteriumatome liefern eine deutliche Massendifferenz, die eine präzise Quantifizierung mittels Massenspektrometrie ermöglicht. Dieses Merkmal ist nicht in nicht-deuteriertem Risperidon oder anderen ähnlichen Verbindungen vorhanden .

Biologische Aktivität

Risperidone-d4 is a deuterated form of risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, clinical implications, and relevant case studies.

This compound functions primarily as a serotonin-dopamine antagonist . It exhibits high affinity for several neurotransmitter receptors:

  • Dopamine Receptors : this compound binds to D2 and D3 receptors with significant potency, which is critical for its antipsychotic effects. Its affinity for D2 receptors is approximately 50 times greater than that for clozapine and 2-3 times less potent than haloperidol .
  • Serotonin Receptors : It also acts as an antagonist at the 5-HT2A receptor, which is associated with mood regulation and psychotic symptoms . The interaction with serotonin receptors is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

Pharmacokinetics

The deuteration in this compound alters its metabolic profile:

  • Absorption and Distribution : this compound is rapidly absorbed after oral administration, with peak plasma levels reached quickly. It is approximately 90% plasma protein-bound .
  • Metabolism : The presence of deuterium may slow the metabolic degradation of the drug, leading to prolonged action and potentially reduced dosing frequency compared to non-deuterated forms .

Efficacy in Schizophrenia

Clinical studies have shown that risperidone effectively reduces symptoms of schizophrenia. In a meta-analysis comparing risperidone to placebo, it was found to significantly improve mental state as measured by the Positive and Negative Syndrome Scale (PANSS) with low-quality evidence supporting its benefits over placebo .

Case Study: Pediatric Use

A notable case study involving 20 children and adolescents (ages 8-17) with developmental disorders refractory to previous treatments demonstrated that risperidone led to clinical improvement in 13 patients over a follow-up period of 8 to 15 months. While most patients experienced no side effects, some reported weight gain and galactorrhea .

Effects on Gene Expression

Recent research indicates that this compound impacts gene expression related to serotonin transporters (SERT) and serotonin receptors (5-HT2A). Patients treated with risperidone showed a significant decrease in the expression of these genes compared to drug-naïve individuals, suggesting a potential biomarker for treatment response .

Table 1: Gene Expression Changes Associated with Risperidone Treatment

GroupSERT Expression (mRNA levels)5-HT2A Expression (mRNA levels)
Drug-naïveHighHigh
Drug-freeHighHigh
Treated with RisperidoneLowLow

Eigenschaften

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649398
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-76-9
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risperidone-d4
Reactant of Route 2
Reactant of Route 2
Risperidone-d4
Reactant of Route 3
Reactant of Route 3
Risperidone-d4
Reactant of Route 4
Risperidone-d4
Reactant of Route 5
Risperidone-d4
Reactant of Route 6
Risperidone-d4
Customer
Q & A

Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?

A1: this compound serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.